molecular formula C25H23ClN2O3 B11691464 N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

Cat. No.: B11691464
M. Wt: 434.9 g/mol
InChI Key: DCUYESBMVQQRKB-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and a propoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The subsequent steps involve the introduction of the chloro and dimethyl groups, followed by the coupling of the benzoxazole derivative with a chlorinated phenyl compound. The final step involves the reaction of the intermediate with 3-propoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazole derivatives.

Scientific Research Applications

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: This compound is structurally similar but features a bromo group instead of a propoxy group.

    2-Fluorodeschloroketamine: Although not directly related, this compound shares some structural similarities in terms of the benzoxazole ring system.

Uniqueness

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C25H23ClN2O3/c1-4-10-30-19-7-5-6-17(13-19)24(29)27-18-8-9-21(26)20(14-18)25-28-22-11-15(2)16(3)12-23(22)31-25/h5-9,11-14H,4,10H2,1-3H3,(H,27,29)

InChI Key

DCUYESBMVQQRKB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

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